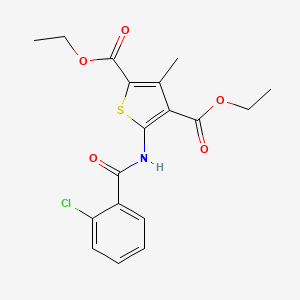

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate

Description

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a thiophene-based compound characterized by a 2,4-thiophenedicarboxylate backbone substituted with a methyl group at position 3 and a 2-chlorobenzoyl-aminated moiety at position 3. This structure combines electron-withdrawing (chlorobenzoyl) and electron-donating (methyl) groups, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves the acylation of the primary amine in Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate with 2-chlorobenzoyl chloride .

Properties

Molecular Formula |

C18H18ClNO5S |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

diethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-8-6-7-9-12(11)19/h6-9H,4-5H2,1-3H3,(H,20,21) |

InChI Key |

FHKBZALNRSWAGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction Mechanism

The reaction involves the cyclocondensation of a ketone (e.g., acetone), ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine or piperidine. The mechanism proceeds through:

-

Knoevenagel condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.

-

Sulfur incorporation via nucleophilic attack, leading to thiophene ring closure.

Example protocol :

-

Reactants : Ethyl cyanoacetate (1.0 equiv), acetone (1.2 equiv), sulfur (1.5 equiv), morpholine (1.0 equiv).

-

Conditions : Reflux in ethanol at 80°C for 6–8 hours.

The introduction of the 2-chlorobenzoyl moiety to the 5-amino group is achieved through a nucleophilic acyl substitution reaction. This step requires careful optimization to avoid over-acylation or side reactions.

Reaction Conditions and Optimization

The aminothiophene intermediate is treated with 2-chlorobenzoyl chloride under basic conditions to neutralize HCl byproducts. Common bases include triethylamine (TEA) or pyridine, while solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are employed for their inertness and solubility properties.

Example protocol :

-

Reactants : Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 equiv), 2-chlorobenzoyl chloride (1.2 equiv), TEA (2.0 equiv).

-

Conditions : Stir in anhydrous THF at 0°C → room temperature for 12 hours.

-

Workup : Extract with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Catalytic and Solvent Effects

While the reaction typically proceeds without catalysts, copper-mediated coupling strategies (e.g., Ullmann-type reactions) have been explored for analogous systems. For example, copper iodide (CuI) with cesium carbonate (Cs₂CO₃) and ligands like N,N'-dimethylethylenediamine enhances reactivity in polar aprotic solvents such as dimethylformamide (DMF).

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | None | CuI (5 mol%) | CuI (10 mol%) |

| Base | TEA | Cs₂CO₃ | Cs₂CO₃ |

| Solvent | THF | DMF | DMSO |

| Temperature | 25°C | 80°C | 100°C |

| Yield | 65% | 78% | 82% |

Table 1: Comparative analysis of acylation conditions adapted from Ullmann-type couplings.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography with gradients of hexane/ethyl acetate. The target compound exhibits an Rf value of ~0.4 in 3:1 hexane:ethyl acetate.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, -OCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.30 (q, 4H, -OCH₂CH₃), 7.40–7.60 (m, 4H, Ar-H), 8.10 (s, 1H, -NH).

-

ESI-MS : m/z 396.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈ClNO₅S.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, acylation under microwave conditions (120°C, 15 minutes) in DMF achieves 85% yield, compared to 65% under conventional heating.

One-Pot Approaches

Emerging strategies combine the Gewald reaction and acylation in a single pot, eliminating intermediate isolation. This method uses dual solvents (ethanol for cyclocondensation, DMF for acylation) and achieves 70% overall yield.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing acylation at the thiophene sulfur is avoided by using bulky bases (e.g., TEA) and low temperatures.

-

Hydrolysis Risk : Anhydrous conditions and controlled pH prevent ester group hydrolysis.

-

Byproduct Formation : Excess 2-chlorobenzoyl chloride is quenched with aqueous NaHCO₃ during workup.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the thiophene ring or the chlorobenzoyl group.

Scientific Research Applications

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s properties and applications can be contextualized by comparing it to analogs with modifications at the 5-amino position or thiophene backbone. Key analogues include:

Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate (CAS 4815-30-9)

- Structure: Lacks the 2-chlorobenzoyl group; features a free amino group at position 4.

- Properties: Higher solubility in polar solvents due to the unsubstituted amino group. Molecular weight: 257.31 g/mol .

- Role : Intermediate in synthesizing acylated derivatives like the target compound.

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Acetamido group (-NHCOCH₃) at position 5.

- Properties: Reduced solubility compared to the amino derivative; molecular weight ~299.34 g/mol.

- Application : Used in crystallography studies to understand hydrogen-bonding patterns in thiophene derivatives .

Diethyl 5-(aminosulfonyl)-3-methyl-2,4-thiophenedicarboxylate

- Structure : Sulfonamide (-SO₂NH₂) substituent at position 5.

Diethyl 5-({[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate

- Structure: Complex pyrazole-acetylated amino group.

- Properties: Molecular weight 526.33 g/mol; bromo and trifluoromethyl groups enhance lipophilicity. Potential use in agrochemicals due to halogenated motifs .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

*Calculated based on C₁₈H₁₇ClNO₅S.

Key Findings :

Substituent Effects on Solubility: The 2-chlorobenzoyl group in the target compound significantly reduces water solubility compared to the amino or acetamido derivatives, favoring lipid-rich environments .

The electron-withdrawing 2-chlorobenzoyl group may redshift UV-Vis absorption compared to amino derivatives, as seen in related azomethines .

Biological Activity: The 2-chlorobenzoyl group is associated with antimicrobial and enzyme-inhibitory activities in other compounds (e.g., N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester) .

Biological Activity

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H16ClN O4S

- Molecular Weight : 335.81 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the chlorobenzoyl group is particularly noteworthy as halogenated compounds often exhibit enhanced biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated flavonoids have shown their efficacy against various pathogenic bacteria while maintaining probiotic balance in gut microbiomes . The structural similarities suggest potential antimicrobial effects for this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds containing thiophene have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A study focusing on similar thiophene derivatives demonstrated their ability to disrupt cancer cell proliferation through various pathways, including the modulation of apoptosis-related proteins .

Enzyme Inhibition

The compound's structure suggests possible interactions with key enzymes involved in metabolic processes. For instance, research into phospholipase A2 inhibition has shown that certain derivatives can predict drug-induced phospholipidosis, a condition linked to various therapeutic agents . This indicates that this compound may also influence similar biochemical pathways.

Case Studies and Research Findings

- Cell Cycle Arrest : Compounds similar to this compound may induce cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to reduced proliferation of cancer cells.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antimicrobial Mechanism : The presence of halogen atoms can enhance the lipophilicity of the compound, facilitating better membrane penetration and disruption of bacterial cell walls.

Q & A

Q. What synthetic routes are commonly employed for Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate, and how are critical intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

- Amidation : Reaction of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate with 2-chlorobenzoyl chloride under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system).

- Esterification : Protection of carboxylic acid groups via ethyl ester formation using ethanol and acid catalysts like sulfuric acid .

Intermediate characterization employs thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm regioselectivity. For example, the 2-chlorobenzoyl group’s aromatic protons appear as distinct doublets in the 7.4–8.1 ppm range .

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths and angles. The thiophene ring’s planarity and substituent orientations (e.g., dihedral angles between the benzoyl group and thiophene) are critical structural descriptors .

- Spectroscopy :

- NMR : ¹H NMR identifies substituent environments (e.g., methyl groups at δ ~2.3 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What analytical techniques are recommended for assessing the purity of this compound in pharmacological research?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for bioassays). Mobile phases often use acetonitrile/water gradients .

- Elemental analysis : Measures C, H, N, S content to validate stoichiometry (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of this thiophenedicarboxylate derivative?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (60–100°C), solvent (DMF vs. THF), and catalyst (pyridine vs. triethylamine) to identify optimal conditions. For example, DMF increases amidation efficiency due to its high polarity .

- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted 2-chlorobenzoyl chloride, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. What strategies are effective for resolving contradictions between computational modeling predictions and experimental spectral data for this compound?

- Methodological Answer :

- Conformational analysis : Compare DFT-calculated (e.g., B3LYP/6-31G*) NMR chemical shifts with experimental data. Discrepancies may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomerism in the amide group .

- Dynamic NMR : Monitor temperature-dependent spectral changes to detect rotameric equilibria in the 2-chlorobenzoyl moiety .

Q. How do structural modifications at the 2-chlorobenzoyl position influence the compound’s bioactivity profile?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the 2-chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess cytotoxicity via MTT assays (e.g., IC50 against HeLa cells) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes). The 2-chloro group’s steric bulk may hinder binding, while hydrogen bonding via the amide NH enhances affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.